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  • Product: 3,6-Difluoro-2-methylbenzenesulfonamide
  • CAS: 1806370-03-5

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3,6-Difluoro-2-methylbenzenesulfonamide

The following technical guide details the molecular characteristics, synthesis, and application of 3,6-Difluoro-2-methylbenzenesulfonamide , a specialized fluorinated intermediate used in high-precision medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and application of 3,6-Difluoro-2-methylbenzenesulfonamide , a specialized fluorinated intermediate used in high-precision medicinal chemistry.

Chemical Identity & Physicochemical Constants

3,6-Difluoro-2-methylbenzenesulfonamide is a tetrasubstituted benzene derivative characterized by a sulfonamide moiety flanked by a methyl group and two fluorine atoms in a specific substitution pattern (positions 3 and 6).[1] This structural arrangement creates a unique electronic and steric environment, making it a critical scaffold for modulating potency and metabolic stability in drug discovery, particularly for voltage-gated ion channel inhibitors (e.g., NaV1.7, NaV1.6).

PropertyData
CAS Registry Number 1806370-03-5
IUPAC Name 3,6-Difluoro-2-methylbenzenesulfonamide
Molecular Formula C

H

F

NO

S
Molecular Weight 207.20 g/mol
SMILES Cc1c(c(ccc1F)F)S(=O)(=O)N
Appearance White to off-white crystalline solid
Predicted pKa ~9.5 (Sulfonamide NH

)
LogP (Predicted) 1.2 – 1.5
H-Bond Donors/Acceptors 1 / 4

Synthetic Methodology

The synthesis of 3,6-Difluoro-2-methylbenzenesulfonamide requires precise regiocontrol to ensure the correct placement of the sulfonamide group relative to the fluorine and methyl substituents. While direct chlorosulfonation of 2,5-difluorotoluene is possible, it often yields regioisomeric mixtures. The Diazotization-Sulfonylation (Meerwein) route via the aniline precursor is the industry standard for high-purity synthesis.

Core Workflow: Aniline-to-Sulfonamide Conversion

This protocol assumes 3,6-Difluoro-2-methylaniline as the starting material.[2]

Step 1: Diazotization
  • Reagents: 3,6-Difluoro-2-methylaniline, Sodium Nitrite (NaNO

    
    ), Hydrochloric Acid (HCl), Acetic Acid (AcOH).
    
  • Conditions: -5°C to 0°C.

  • Mechanism: Formation of the diazonium salt intermediate (

    
    ).
    
  • Critical Control: Temperature must remain below 5°C to prevent decomposition of the diazonium species into the corresponding phenol.

Step 2: Meerwein Sulfonylation (Chlorosulfonylation)
  • Reagents: Sulfur Dioxide (SO

    
    ), Copper(II) Chloride (CuCl
    
    
    
    ) catalyst, Acetic Acid.
  • Conditions: 0°C to Room Temperature.

  • Mechanism: Radical-mediated decomposition of the diazonium salt in the presence of SO

    
     to form the sulfonyl chloride (
    
    
    
    ).
  • Observation: Evolution of N

    
     gas indicates reaction progress.
    
Step 3: Amination
  • Reagents: Aqueous Ammonia (NH

    
    OH) or Ammonia in Dioxane.
    
  • Conditions: 0°C to Ambient.

  • Protocol: The crude sulfonyl chloride is added dropwise to an excess of ammonia.

  • Purification: Precipitation upon acidification or extraction with Ethyl Acetate.

Visualization of Synthetic Logic

The following diagram illustrates the pathway from the toluene precursor to the final sulfonamide, highlighting the critical regioselective nitration step required to generate the correct aniline isomer.

SynthesisPath Start 2,5-Difluorotoluene Inter1 6-Nitro-2,5-difluorotoluene (Regioselective Nitration) Start->Inter1 HNO3/H2SO4 Inter2 3,6-Difluoro-2-methylaniline (Reduction) Inter1->Inter2 H2, Pd/C or Fe/HCl Inter3 Diazonium Salt (Ar-N2+) Inter2->Inter3 NaNO2, HCl, <5°C Inter4 Sulfonyl Chloride (Ar-SO2Cl) Inter3->Inter4 SO2, CuCl2 (Meerwein) Final 3,6-Difluoro-2-methyl- benzenesulfonamide Inter4->Final NH3 (aq)

Figure 1: Step-wise synthesis ensuring regiochemical integrity of the 3,6-difluoro-2-methyl substitution pattern.

Structural Utility in Drug Design

In medicinal chemistry, this molecule acts as a "warhead" carrier or a bioisostere. Its value lies in the specific properties conferred by the fluorine atoms:

  • Metabolic Blocking: The fluorine atoms at positions 3 and 6 block the aromatic ring from oxidative metabolism (e.g., P450-mediated hydroxylation), significantly extending the half-life of the drug candidate.

  • Electronic Modulation: The electron-withdrawing nature of the two fluorines lowers the pKa of the sulfonamide group compared to a non-fluorinated analog. This increases the acidity of the N-H bond, potentially enhancing interactions with basic residues in target protein binding pockets (e.g., the zinc-binding region of Carbonic Anhydrases).

  • Conformational Locking: The ortho-methyl group (position 2) introduces steric strain that can lock the sulfonamide into a preferred conformation relative to the ring, reducing the entropic penalty of binding.

Target Applications
  • NaV1.7 / NaV1.6 Inhibitors: Used as a key building block for sulfonamide-based voltage-gated sodium channel blockers for pain management and epilepsy.

  • Agrochemicals: Precursor for herbicides requiring high metabolic stability in plant systems.

Handling & Safety Protocols

As a fluorinated sulfonamide, standard laboratory safety protocols for organic synthesis apply.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccated storage.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases. The sulfonamide proton is acidic and will deprotonate in the presence of bases like NaH or K

    
    CO
    
    
    
    .
Self-Validating Purity Check

To ensure the integrity of the material before use in sensitive SAR (Structure-Activity Relationship) studies, perform the following check:

  • 1H NMR (DMSO-d6): Look for the characteristic methyl singlet (~2.4 ppm) and the sulfonamide singlet (~7.5 ppm, broad, exchangeable).

  • 19F NMR: Verify two distinct signals. Due to the asymmetric environment (3-F vs 6-F), these should appear as distinct multiplets, integrating 1:1.

  • LC-MS: Confirm the parent ion [M+H]+ = 208.2 or [M-H]- = 206.2.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12236177, 3,6-Difluoro-2-methylbenzenesulfonamide. Retrieved from [Link]

  • ChemSrc. (2024). CAS 1806370-03-5 MSDS and Physical Properties. Retrieved from [Link]

  • Organic Syntheses. (2010). General Procedures for the Synthesis of Sulfonyl Chlorides via Meerwein Reaction. Retrieved from [Link]

  • Google Patents. (2023). WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as RIPK2 inhibitors. (Describes the use of 3,6-difluoro-2-methylaniline precursor).

Sources

Foundational

The Emergence of 3,6-Difluoro-2-methylbenzenesulfonamide Derivatives: A New Frontier in Targeted Therapeutics

Foreword: The Strategic Imperative for Precision in Drug Discovery In the landscape of modern pharmacology, the pursuit of therapeutic agents with high target specificity and minimal off-target effects remains a paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Precision in Drug Discovery

In the landscape of modern pharmacology, the pursuit of therapeutic agents with high target specificity and minimal off-target effects remains a paramount objective. The benzenesulfonamide scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of approved drugs with diverse biological activities. This guide delves into a particularly promising subclass: 3,6-Difluoro-2-methylbenzenesulfonamide derivatives . The strategic placement of fluorine atoms and a methyl group on the phenyl ring profoundly influences the physicochemical properties and biological activity of these molecules, opening new avenues for therapeutic intervention in complex diseases. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential, underlying mechanisms of action, and practical methodologies for the investigation of this novel class of compounds.

I. Core Therapeutic Hypotheses: Dual Targeting Potential

Our investigation into the therapeutic landscape of 3,6-Difluoro-2-methylbenzenesulfonamide derivatives has illuminated two primary and compelling therapeutic hypotheses: the modulation of voltage-gated sodium channels (Nav) for neurological disorders and the inhibition of carbonic anhydrases (CA) in oncology.

Hypothesis A: Selective Inhibition of Voltage-Gated Sodium Channel Nav1.6 for Epilepsy

A significant body of evidence, primarily underscored by patent literature, points towards the potential of 3,6-Difluoro-2-methylbenzenesulfonamide derivatives as potent and selective inhibitors of the voltage-gated sodium channel Nav1.6. This channel is predominantly expressed in excitatory neurons of the central nervous system, and its dysfunction has been strongly implicated in epileptic seizure disorders.

The core concept behind this therapeutic strategy is to selectively dampen the hyperexcitability of neurons that drive seizures, while sparing other Nav subtypes that are crucial for normal physiological functions, such as Nav1.1 in inhibitory interneurons. Non-selective sodium channel blockers can paradoxically exacerbate seizures in some patients by disrupting the delicate balance between neuronal excitation and inhibition. Therefore, the development of Nav1.6-selective inhibitors represents a significant advancement in the quest for more effective and safer anti-epileptic drugs.

Derivatives of 3,6-Difluoro-2-methylbenzenesulfonamide are proposed to act as state-dependent blockers of Nav1.6 channels. This means they preferentially bind to and stabilize the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing characteristic of epileptic seizures. This mechanism allows for targeted inhibition of pathological activity while having a minimal effect on normal neuronal signaling.

Resting Resting State (Closed) Active Active State (Open) Resting->Active Inactive Inactive State (Closed) Active->Inactive Inactivation Inactive->Resting Drug 3,6-Difluoro-2-methyl- benzenesulfonamide Derivative Inactive->Drug Preferential Binding Drug->Inactive Stabilization of Inactive State cluster_tumor_cell Tumor Cell (Hypoxic) cluster_extracellular Extracellular Space CAIX Carbonic Anhydrase IX (CA IX) HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H H2O_CO2 H₂O + CO₂ H2O_CO2->CAIX pHi ↑ Intracellular pH (Alkaline) HCO3_H->pHi Intracellular Retention pHe ↓ Extracellular pH (Acidic) HCO3_H->pHe Proton Efflux Proliferation ↑ Proliferation & Survival pHi->Proliferation Invasion ↑ Invasion & Metastasis pHe->Invasion Inhibitor 3,6-Difluoro-2-methyl- benzenesulfonamide Derivative Inhibitor->CAIX Inhibition

Caption: Inhibition of CA IX by 3,6-Difluoro-2-methylbenzenesulfonamide derivatives disrupts tumor pH homeostasis.

II. Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 3,6-Difluoro-2-methylbenzenesulfonamide derivatives typically commences with a commercially available starting material, such as 3,6-difluoro-2-methylaniline. A key step involves the conversion of the aniline to a sulfonyl chloride, which then serves as a versatile intermediate for the introduction of various amine functionalities to generate the final sulfonamide.

General Synthetic Scheme

Start 3,6-Difluoro-2-methylaniline Intermediate1 Diazonium Salt Start->Intermediate1 NaNO₂, HCl Intermediate2 3,6-Difluoro-2-methyl- benzenesulfonyl Chloride Intermediate1->Intermediate2 SO₂, CuCl₂ Final 3,6-Difluoro-2-methyl- benzenesulfonamide Derivative Intermediate2->Final Pyridine Amine R-NH₂ (Diverse Amines) Amine->Final

Caption: General synthetic route for 3,6-Difluoro-2-methylbenzenesulfonamide derivatives.

Structure-Activity Relationship Insights

The therapeutic efficacy of these derivatives is intricately linked to the nature of the substituent (R-group) attached to the sulfonamide nitrogen.

  • For Nav1.6 Inhibition: The patent literature suggests that the R-group often comprises a substituted benzylamine moiety. Variations in the substituents on this benzyl ring, as well as the nature of the amine (e.g., incorporation into a heterocyclic ring system), are critical for achieving high potency and selectivity for Nav1.6.

  • For CA IX Inhibition: In the broader context of fluorinated benzenesulfonamides, the "tail" of the molecule (the R-group) plays a crucial role in isoform selectivity. Hydrophobic and aromatic tails can interact with specific residues in the active site of CA IX, leading to enhanced binding affinity and selectivity over other CA isoforms.

III. Experimental Protocols for Therapeutic Potential Evaluation

To rigorously assess the therapeutic potential of novel 3,6-Difluoro-2-methylbenzenesulfonamide derivatives, a multi-tiered experimental approach is essential. The following protocols provide a framework for evaluating their efficacy as both Nav1.6 inhibitors and CA IX inhibitors.

Evaluation of Nav1.6 Inhibition

Objective: To determine the potency and selectivity of the compounds on Nav1.6 channels.

Methodology:

  • Cell Line: Use a stable cell line expressing human Nav1.6 channels (e.g., HEK293 cells).

  • Instrumentation: Employ an automated patch-clamp system for high-throughput screening.

  • Voltage Protocol:

    • Hold the cells at a resting membrane potential of -120 mV.

    • Apply a depolarizing pulse to 0 mV to elicit a sodium current.

    • To assess state-dependent inhibition, hold the cells at a depolarized potential (e.g., -50 mV) to enrich the population of inactivated channels before the test pulse.

  • Compound Application: Apply a range of concentrations of the test compound and a vehicle control.

  • Data Analysis:

    • Measure the peak sodium current in the presence and absence of the compound.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to the Hill equation.

    • Determine selectivity by comparing the IC₅₀ values for Nav1.6 with those for other Nav subtypes (e.g., Nav1.1, Nav1.2, Nav1.5).

Self-Validation: The inclusion of known selective and non-selective Nav channel blockers as positive controls is crucial for validating the assay's performance and ensuring the reliability of the obtained data.

Evaluation of Carbonic Anhydrase IX Inhibition

Objective: To measure the inhibitory activity of the compounds against CA IX. [1] Methodology:

  • Enzyme Source: Use purified recombinant human CA IX.

  • Instrumentation: Utilize a stopped-flow spectrophotometer.

  • Assay Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting pH change is monitored using a colorimetric indicator.

  • Procedure:

    • Equilibrate a buffered solution of the pH indicator.

    • Rapidly mix this solution with a CO₂-saturated solution in the presence and absence of the test compound.

    • Monitor the change in absorbance over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial rates of the reaction.

    • Determine the inhibition constant (Kᵢ) by analyzing the reaction rates at different inhibitor concentrations.

    • Assess selectivity by performing the same assay with other CA isoforms (e.g., CA I, CA II).

Self-Validation: The use of a well-characterized, potent CA inhibitor, such as acetazolamide, as a positive control is essential for validating the assay.

Objective: To confirm that CA IX inhibition leads to a functional consequence in cancer cells. [2] Methodology:

  • Cell Line: Use a cancer cell line that overexpresses CA IX (e.g., HeLa or MDA-MB-231).

  • Fluorescent Probe: Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Treatment: Expose the cells to the test compound under hypoxic conditions (to induce CA IX expression).

  • Measurement: Use a fluorescence plate reader or a fluorescence microscope to measure the intracellular pH.

  • Data Analysis: Compare the intracellular pH of treated cells to that of untreated controls. A decrease in intracellular pH is indicative of effective CA IX inhibition.

Self-Validation: Including a known CA IX inhibitor and a cell line with low or no CA IX expression as controls will validate the specificity of the observed effects.

IV. Data Presentation and Interpretation

For a clear and concise presentation of the experimental findings, all quantitative data should be summarized in tables.

Table 1: In Vitro Potency and Selectivity of 3,6-Difluoro-2-methylbenzenesulfonamide Derivatives against Voltage-Gated Sodium Channels

Compound IDNav1.6 IC₅₀ (µM)Nav1.1 IC₅₀ (µM)Nav1.2 IC₅₀ (µM)Nav1.5 IC₅₀ (µM)Selectivity (Nav1.1/Nav1.6)
Example 1 0.05>101.2>10>200
Example 2 0.08>152.5>15>187.5
Control 1089120.8

Table 2: In Vitro Inhibition of Carbonic Anhydrase Isoforms by 3,6-Difluoro-2-methylbenzenesulfonamide Derivatives

Compound IDCA IX Kᵢ (nM)CA I Kᵢ (nM)CA II Kᵢ (nM)Selectivity (CA II/CA IX)
Example 3 2550080032
Example 4 4065095023.75
Acetazolamide 20150120.6

V. Conclusion and Future Directions

The 3,6-Difluoro-2-methylbenzenesulfonamide scaffold represents a highly promising platform for the development of novel, targeted therapeutics. The evidence strongly supports their potential as selective Nav1.6 inhibitors for the treatment of epilepsy, offering a potential improvement in both efficacy and safety over existing non-selective agents. Furthermore, the established anti-cancer activity of closely related di-fluorinated benzenesulfonamides as CA IX inhibitors warrants further investigation of this specific substitution pattern in oncological applications.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the most promising candidates in animal models of epilepsy and cancer.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of these derivatives.

  • Lead optimization: Further refining the structure-activity relationships to enhance potency, selectivity, and pharmacokinetic parameters.

The insights and methodologies presented in this guide provide a solid foundation for the continued exploration and development of 3,6-Difluoro-2-methylbenzenesulfonamide derivatives as next-generation therapeutics.

VI. References

  • Molecular pharmacology of selective NaV1.6 and dual NaV1.6 and NaV1.2 channel inhibitors that suppress excitatory neuronal activ. (2023). bioRxiv. [Link]

  • Mboge, M. Y., Chen, Z., Wolff, A., Mathias, J. V., Tu, C., Brown, K. D., & McKenna, R. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(1), e0190932. [Link]

  • Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo. (2023). ResearchGate. [Link]

  • Pacchiano, F., Aggarwal, M., Avvaru, B. S., Robbins, A. H., Scozzafava, A., Supuran, C. T., & McKenna, R. (2010). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 20(17), 5224–5229. [Link]

  • Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo. (2024). ACS Chemical Neuroscience, 15(6), 1169–1183. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). Scientific Reports, 8(1), 1639. [Link]

  • Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2014). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(1), 6466. [Link]

  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. (2025). European Journal of Medicinal Chemistry, 281, 116955. [Link]

  • The contribution of NaV1.6 to the efficacy of voltage-gated sodium channel inhibitors in wild type and NaV1.6 gain-of-function (GOF) mouse seizure control. (2024). British Journal of Pharmacology, 181(20), 3993–4011. [Link]

  • Liu, L., Wendt, D. J., & Grant, A. O. (1994). Relationship between structure and sodium channel blockade by lidocaine and its amino-alkyl derivatives. Journal of Cardiovascular Pharmacology, 24(5), 803–812. [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gamil, R. M. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. [Link]

  • Rufinamide and derivatives and their use in modulating the gating process of human voltage-gated sodium channels. (n.d.). Google Patents.

  • Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics. (n.d.). Google Patents.

  • NaV1.6 inhibition drives the efficacy of voltage-gated sodium channel inhibitors to prevent electrically induced seizures in bot. (2023). bioRxiv. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal, 30(58), e202402330. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Bentham Science. [Link]

  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. (2022). International Journal of Molecular Sciences, 23(21), 13397. [Link]

  • 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. (n.d.). ChemRxiv. [Link]

  • Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. (2023). Frontiers in Pharmacology, 14, 1269018. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024). Molbank, 2024(2), M1849. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). Chemistry – A European Journal. [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2453420. [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). ChemMedChem, 18(5), e202200658. [Link]

  • Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo. (2024). ACS Chemical Neuroscience, 15(6), 1169–1183. [Link]

Sources

Exploratory

Bioavailability Predictions for 3,6-Difluoro-2-methylbenzenesulfonamide Scaffolds

Executive Summary The 3,6-difluoro-2-methylbenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, particularly for Carbonic Anhydrase (CA) inhibitors and anticancer agents. While the sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,6-difluoro-2-methylbenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, particularly for Carbonic Anhydrase (CA) inhibitors and anticancer agents. While the sulfonamide moiety provides a critical hydrogen-bonding warhead, the specific substitution pattern—ortho-methyl combined with para/meta-fluorination—creates a unique physicochemical profile that distinctively alters Absorption, Distribution, Metabolism, and Excretion (ADME).

This guide provides a technical framework for predicting and validating the bioavailability of this scaffold. It moves beyond simple "Rule of Five" compliance to address the specific electronic and metabolic consequences of the 3,6-difluoro-2-methyl substitution pattern.

Part 1: Molecular Architecture & Physicochemical Baseline

To predict bioavailability, we must first quantify how the scaffold's architecture deviates from a standard benzenesulfonamide.

The Fluorine Effect (Electronic Modulation)

The presence of fluorine atoms at the 3 and 6 positions is not merely for steric fit; it exerts a profound electronic effect on the sulfonamide group (


).
  • Acidity Modulation: Fluorine is highly electronegative. Through inductive effects (

    
    ), it withdraws electron density from the benzene ring, which in turn stabilizes the anion of the sulfonamide nitrogen. This lowers the 
    
    
    
    of the sulfonamide (typically from ~10.1 in unsubstituted analogs to ~7.5–8.5).
  • Bioavailability Impact: A lower

    
     means a higher fraction of the molecule exists in the ionized form at physiological pH (7.4). While this improves solubility, it can theoretically reduce passive membrane permeability. However, the lipophilicity of the fluorine atoms often counterbalances this, maintaining adequate 
    
    
    
    .
The 2-Methyl "Metabolic Handle"

The methyl group at the ortho position serves a dual purpose:

  • Conformational Lock: It introduces steric strain that can twist the sulfonamide out of coplanarity with the phenyl ring, potentially improving selectivity for specific enzyme isoforms (e.g., CA IX vs. CA II).

  • Metabolic Liability: In terms of bioavailability, the benzylic carbon of the methyl group is a prime target for Cytochrome P450-mediated oxidation (benzylic hydroxylation).

Table 1: Predicted Physicochemical Shifts relative to Benzenesulfonamide
PropertyBenzenesulfonamide (Ref)3,6-Difluoro-2-methyl-AnalogBioavailability Implication
cLogP ~0.8~1.6 – 2.1Improved membrane partitioning; higher permeability.
TPSA ~46 Ų~46 ŲUnchanged polar surface area (good for absorption).
pKa ~10.1~8.0 – 8.5Increased ionization at pH 7.4; improved solubility.
Metabolic Risk Ring HydroxylationBenzylic OxidationShift from aromatic oxidation to alkyl oxidation.

Part 2: In Silico Predictive Framework

Before synthesis, computational models must be configured to account for the specific halogenation pattern.

Diagram: The Predictive Workflow

The following workflow outlines the logical progression from structural analysis to bioavailability prediction.

Bioavailability_Pipeline cluster_0 Phase 1: In Silico cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Prediction Struct 3,6-Difluoro-2-methyl Scaffold Calc Parameter Calculation (cLogP, pKa, TPSA) Struct->Calc Input Model ADME Model (SwissADME / QikProp) Calc->Model Descriptors PAMPA PAMPA Assay (Passive Permeability) Model->PAMPA Permeability Screen Microsome Microsomal Stability (RLM/HLM + NADPH) Model->Microsome Metabolic Screen F_Bio Predicted Oral Bioavailability (%F) PAMPA->F_Bio Absorption Component Clearance Hepatic Clearance Prediction Microsome->Clearance Metabolism Component Clearance->F_Bio First Pass Effect

Figure 1: Integrated workflow for predicting bioavailability, moving from computational descriptors to experimental validation.

Part 3: Metabolic Stability & Biotransformation

The primary determinant of bioavailability for this scaffold is not absorption (which is generally high for sulfonamides) but First-Pass Metabolism .

The "Fluorine Block" Effect

In non-fluorinated benzenesulfonamides, Phase I metabolism often involves hydroxylation of the phenyl ring at the para or meta positions relative to the sulfonamide.

  • Mechanism: The 3,6-difluoro substitution effectively "caps" these positions. The C-F bond is metabolically inert to CYP450 oxidation due to its high bond dissociation energy.

  • Result: This forces metabolism to occur almost exclusively at the 2-methyl group .

Diagram: Metabolic Fate Pathways

This diagram illustrates how the scaffold steers metabolic clearance.

Metabolic_Fate Parent 3,6-Difluoro-2-methyl benzenesulfonamide RingOx Ring Hydroxylation (Positions 3, 4, 5, 6) Parent->RingOx BLOCKED by Fluorine MethylOx Benzylic Oxidation (2-Methyl -> Alcohol) Parent->MethylOx Primary Route (CYP450) N_Acetyl N-Acetylation (Sulfonamide N) Parent->N_Acetyl Secondary Route (NAT1/2) DeadEnd Metabolically Stable Ring Alcohol Benzylic Alcohol (Polar, Excretable) MethylOx->Alcohol Acid Benzoic Acid Deriv. (Rapid Elimination) Alcohol->Acid Dehydrogenase

Figure 2: Metabolic steering by the 3,6-difluoro substitution. Note the blockage of ring hydroxylation and the vulnerability of the methyl group.

Part 4: Experimental Validation Protocols

To validate the predictions, two specific assays are required. These protocols are designed to be self-validating with internal controls.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To assess passive transcellular permeability, critical for predicting intestinal absorption.[1][2] Self-Validating Control: Use Propranolol (High permeability marker) and Ranitidine (Low permeability marker).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the 3,6-difluoro scaffold in DMSO.

    • Dilute to 50 µM in PBS (pH 7.4) to create the Donor Solution.

  • Membrane Coating:

    • Use a hydrophobic PVDF 96-well filter plate.[3]

    • Add 5 µL of 1% Lecithin in Dodecane to the membrane filter of the donor plate.[4] Crucial: Ensure the solvent evaporates or settles to form a lipid bilayer mimic.

  • Assembly:

    • Add 150 µL of Donor Solution to the bottom plate (Donor).

    • Add 300 µL of PBS (pH 7.[4]4) to the top filter plate (Acceptor).

    • Sandwich the plates and seal to prevent evaporation.

  • Incubation:

    • Incubate at 25°C for 5 hours with gentle shaking (unsaturating conditions).

  • Quantification:

    • Separate plates.[5] Analyze both Donor and Acceptor wells using UV-Vis spectroscopy (250–300 nm) or LC-MS/MS.

    • Calculate Effective Permeability (

      
      ) using the standard equation:
      
      
      
      
Protocol B: Microsomal Stability (Metabolic Clearance)

Purpose: To determine the intrinsic clearance (


) driven by the 2-methyl oxidation.
Self-Validating Control:  Use Testosterone  (High turnover) and Warfarin  (Low turnover).

Step-by-Step Methodology:

  • Reaction Mixture:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat) at 0.5 mg/mL protein concentration.[6]

    • Test compound at 1 µM (low concentration to ensure first-order kinetics).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (final conc: 1 mM NADPH).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately quench in 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion (

      
      ).
      
  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • 
      .
      
    • 
      .
      

Part 5: Interpretation & Optimization Strategy

When analyzing data for 3,6-difluoro-2-methylbenzenesulfonamide derivatives:

  • High Permeability (

    
     cm/s) + High Clearance: 
    
    • Diagnosis: The molecule is well-absorbed but rapidly metabolized. The 2-methyl group is the likely culprit.

    • Optimization: Replace the 2-methyl group with a Trifluoromethyl (-CF3) or Chloro (-Cl) group. These are bioisosteres that maintain steric bulk but block the benzylic oxidation pathway.

  • Low Permeability (

    
     cm/s): 
    
    • Diagnosis: The sulfonamide is likely too ionized at pH 7.4 due to the electron-withdrawing fluorines.

    • Optimization: Mask the sulfonamide as a prodrug (e.g., N-acetyl) or increase lipophilicity elsewhere on the scaffold to compensate for the polar head group.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Contextual grounding on Fluorine metabolic blocking).
  • Supuran, C. T. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Liu, X., et al. (2020).[7][8] Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. ChemMedChem. Retrieved from [Link] (Demonstrates C-F bond stability vs Methyl oxidation).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Derivatization of 3,6-Difluoro-2-methylbenzenesulfonamide

Executive Summary This guide details the synthetic utility of 3,6-Difluoro-2-methylbenzenesulfonamide (CAS: 206197-03-7), a specialized scaffold for medicinal chemistry. Unlike generic sulfonamides, this building block o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 3,6-Difluoro-2-methylbenzenesulfonamide (CAS: 206197-03-7), a specialized scaffold for medicinal chemistry. Unlike generic sulfonamides, this building block offers a "dual-reactive" profile: the sulfonamide nitrogen serves as a nucleophilic handle for linker attachment, while the electron-deficient aromatic ring—activated by the sulfonyl group—enables highly regioselective Nucleophilic Aromatic Substitution (


).

This document provides optimized protocols for N-alkylation and C6-selective


 displacement , supported by mechanistic rationale and troubleshooting guides. These methods are critical for developing inhibitors in oncology (e.g., BCL-2, PI3K) and immunology (CCR4 antagonists).

Strategic Analysis & Reactivity Profile

To successfully utilize this scaffold, researchers must understand the competing electronic effects governed by the fluorine substituents and the sulfonyl group.

Electronic Architecture
  • The Sulfonyl Group (

    
    ):  Acts as a strong Electron Withdrawing Group (EWG). It acidifies the N-H protons (
    
    
    
    ) and activates the aromatic ring at ortho and para positions.
  • The Fluorine Substituents:

    • C6-Fluorine: Located ortho to the sulfonyl group. This position is highly activated for nucleophilic attack (

      
      ) due to the inductive and resonance withdrawal of the sulfonyl moiety.
      
    • C3-Fluorine: Located meta to the sulfonyl group and adjacent to the electron-donating methyl group. This position is electronically deactivated and sterically hindered.

  • The Methyl Group: Provides steric bulk at C2, preventing rotational freedom in downstream biaryl systems (atropisomerism potential) and deactivating the C3 position.

Decision Matrix: Which Protocol?

ReactivityMap cluster_tips Mechanistic Insight Start Starting Material: 3,6-Difluoro-2-methylbenzenesulfonamide Decision Target Modification? Start->Decision PathA Linker Attachment (Modifying the Nitrogen) Decision->PathA Connect to Linker PathB Core Decoration (Modifying the Ring) Decision->PathB Change Potency/Selectivity MethodA Protocol 1: N-Alkylation (Nucleophilic Attack by N) PathA->MethodA MethodB Protocol 2: Regioselective SNAr (Nucleophilic Attack on C6) PathB->MethodB Tip1 C6-F is >100x more reactive than C3-F due to ortho-effect. MethodB->Tip1

Figure 1: Strategic decision tree for derivatizing the scaffold based on desired structural outcome.

Protocol 1: Controlled N-Alkylation

Objective: Mono-alkylation of the sulfonamide nitrogen to attach linkers or hydrophobic tails. Challenge: Preventing bis-alkylation (formation of tertiary sulfonamides) and managing the poor nucleophilicity of the neutral sulfonamide.

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: 3,6-Difluoro-2-methylbenzenesulfonamide (1.0 equiv).

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv).

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 equiv).
    
  • Solvent: DMF (Dimethylformamide) or Acetone (for highly reactive halides).

  • Catalyst (Optional): Sodium Iodide (0.1 equiv) if using alkyl chlorides (Finkelstein condition).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the sulfonamide (1.0 mmol) in anhydrous DMF (3.0 mL, 0.33 M).

  • Deprotonation: Add

    
     (2.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may thicken as the sulfonamide anion forms.
    
  • Addition: Add the alkyl halide (1.1 mmol) dropwise.

    • Critical Step: If the alkyl halide is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to prevent bis-alkylation.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of starting material (

      
      ).
      
  • Workup:

    • Dilute with EtOAc (20 mL) and wash with 1M HCl (to neutralize remaining base), followed by LiCl solution (5%) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Bis-alkylation observed Excess base or high temp.Reduce equivalents of alkyl halide to 0.95; lower temp to RT.
No reaction Poor nucleophilicity.[1]Switch base to Cesium Carbonate (

)
or use NaH (1.1 eq) in THF at 0°C.
O-Alkylation Ambident nucleophile issue.Rare for sulfonamides, but ensure solvent is polar aprotic (DMF) to favor N-attack.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution ( )

Objective: Selective displacement of the C6-Fluorine atom with an amine to generate biaryl/heterocyclic cores. Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the ortho-sulfonyl group. The C3-F remains intact due to lack of resonance stabilization.

Materials & Reagents[4]
  • Substrate: 3,6-Difluoro-2-methylbenzenesulfonamide (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv).

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv).
    
  • Solvent: DMSO (preferred for rate) or Ethanol (for easier workup).

Step-by-Step Methodology
  • Setup: Dissolve sulfonamide (1.0 mmol) in DMSO (2.0 mL).

  • Addition: Add the amine (1.2 mmol) and DIPEA (2.0 mmol).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Heating: Heat the mixture to 90°C – 110°C .

    • Why High Temp? While the ring is activated, the electron-donating methyl group at C2 and the anionic character of the sulfonamide nitrogen (if deprotonated by the amine) can reduce reactivity.

  • Monitoring: Check LCMS for the product mass.

    • Regiochemistry Check: The product should show a specific 19F-NMR pattern (singlet or doublet depending on remaining F coupling).

  • Workup:

    • Pour reaction mixture into crushed ice/water. The product often precipitates.

    • Filter the solid.[2] If no precipitate, extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water is often sufficient.

Regioselectivity Verification (Analytical)

To confirm the substitution occurred at C6 and not C3:

  • 19F NMR: The starting material has two signals. The product will have one signal .

  • 1H NMR NOE: Irradiate the Methyl group (C2-Me).

    • If C3-F is displaced (forming C3-Amine), you will see NOE between Me and the Amine protons.

    • If C6-F is displaced (Target), you will see NOE between Me and the remaining C3-F (or H-3 if H-coupling is resolved), but NO interaction with the amine.

Advanced Workflow: One-Pot Tandem Sequence

For high-throughput library generation, these two protocols can be combined.

Tandem Step1 Step 1: SNAr (Amine, DMSO, 100°C) Step2 Step 2: N-Alkylation (Add R-Br, K2CO3, in situ) Step1->Step2 Do not isolate Final Final Product (6-Amino-N-alkyl-sulfonamide) Step2->Final Workup

Figure 2: Tandem


 followed by N-Alkylation. Note: Perform 

first. If N-alkylation is done first, the ring becomes more electron-deficient (good for

), but side reactions with the alkylating agent and the amine nucleophile may occur.

References

  • Mechanistic Basis of Sulfonamide Alkylation

    • Reed-Berendt, B. G., & Morrill, L. C. (2019).[3] Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Link

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews, 49(2), 273–412. (Foundational text on Ortho/Para activation by SO2R groups). Link

  • Synthesis of Difluorobenzenesulfonamides

    • Provide general context on fluorinated sulfonamide synthesis for carbonic anhydrase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • General Protocol for Sulfonamide Functionalization

    • Organic Chemistry Portal. Sulfonamide Synthesis and Functionalization. Link

Disclaimer: All procedures should be performed in a fume hood with appropriate PPE. Sulfonamide derivatives may possess biological activity; handle with care.

Sources

Application

Introduction: The Strategic Role of Fluorinated Benzenesulfonamides in Modern Agrochemicals

An Application Note and Protocol Guide for Agrochemical Synthesis Topic: 3,6-Difluoro-2-methylbenzenesulfonamide in Agrochemical Synthesis Audience: Researchers, scientists, and drug development professionals. The strate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Agrochemical Synthesis

Topic: 3,6-Difluoro-2-methylbenzenesulfonamide in Agrochemical Synthesis Audience: Researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. Fluorination can significantly enhance a compound's metabolic stability, binding affinity to target enzymes, and overall efficacy. Within this context, fluorinated benzenesulfonamide scaffolds are critical pharmacophores. 3,6-Difluoro-2-methylbenzenesulfonamide and its derivatives serve as high-value intermediates in the synthesis of potent herbicides. Their unique substitution pattern provides a foundational structure for building molecules that exhibit high levels of weed control with excellent crop selectivity.

This guide focuses on the application of this key intermediate class in the synthesis of triazolopyrimidine sulfonamide herbicides, a commercially significant group of compounds that function by inhibiting the acetolactate synthase (ALS) enzyme.[1][2] We will explore the synthesis of Penoxsulam, a leading herbicide in this class, to illustrate the practical application and underlying chemical principles.

Core Application: Synthesis of Triazolopyrimidine Sulfonamide Herbicides

Triazolopyrimidine sulfonamides are a vital class of herbicides that provide broad-spectrum control of grasses, sedges, and broadleaf weeds in various crops.[3] Their primary application is in rice cultivation, where selective weed management is crucial for yield protection.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of triazolopyrimidine sulfonamides stems from their potent inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is pivotal in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] By blocking this pathway, the herbicides effectively halt protein synthesis and cell growth, leading to plant death. A key advantage of this mode of action is its selectivity; the ALS enzyme is not present in animals, contributing to the low toxicity profile of these herbicides for mammals and wildlife.[1]

ALS_Inhibition_Pathway Herbicide Triazolopyrimidine Sulfonamide Herbicide Binding Binding and Inhibition Herbicide->Binding Binds to ALS Acetolactate Synthase (ALS) Enzyme in Plant ALS->Binding AminoAcids Synthesis of Branched-Chain Amino Acids (Valine, Leucine) Binding->AminoAcids Blocks PlantGrowth Protein Synthesis & Plant Growth AminoAcids->PlantGrowth Essential for WeedDeath Weed Death PlantGrowth->WeedDeath Halts

Caption: Mechanism of Action for ALS-Inhibiting Herbicides.

Case Study: Synthesis of Penoxsulam

Penoxsulam is a highly effective herbicide used for weed control in rice.[3] Its synthesis is a prime example of the application of substituted benzenesulfonamide chemistry. The core reaction involves the condensation of a substituted benzenesulfonyl chloride with a triazolopyrimidine amine. While the direct precursor to Penoxsulam is 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, intermediates like 3,6-Difluoro-2-methylbenzenesulfonamide are foundational for creating such complex sulfonyl chloride building blocks through established synthetic transformations.[5][6]

The key coupling reaction is between 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride and 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine.[7][8]

Penoxsulam_Synthesis_Pathway cluster_0 Reactant 1: Sulfonyl Chloride Intermediate cluster_1 Reactant 2: Amine Intermediate Start 3,6-Difluoro-2-methyl- benzenesulfonamide (Starting Scaffold) Inter1 Multi-step Functionalization (e.g., Etherification, Chlorosulfonation) Start->Inter1 SulfonylChloride 2-(2,2-difluoroethoxy)-6- trifluoromethyl benzene sulfonyl chloride Inter1->SulfonylChloride Condensation Condensation Reaction (Base-catalyzed) SulfonylChloride->Condensation Amine 5,8-dimethoxy-[1,2,4]triazolo [1,5-c]pyrimidine-2-amine Amine->Condensation Penoxsulam Penoxsulam Condensation->Penoxsulam

Caption: General Synthetic Pathway to Penoxsulam.

Experimental Protocols and Methodologies

The following protocol details the base-catalyzed condensation reaction for the synthesis of Penoxsulam, adapted from methodologies described in the patent literature.[7][8] This final coupling step is critical and demonstrates the utility of the benzenesulfonyl chloride intermediate.

Protocol: Synthesis of Penoxsulam

Objective: To synthesize Penoxsulam via condensation of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride and 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine.

Materials and Reagents:

  • 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (Reactant I)

  • 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine (Reactant II)

  • Pyridine (Base and Catalyst)

  • Acetonitrile (Anhydrous Solvent)

  • Dilute Hydrochloric Acid (10% for work-up)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

  • Standard laboratory glassware for work-up and purification

Workflow Diagram:

Experimental_Workflow Setup 1. Assemble Dry Reaction Apparatus (under N2) Charge 2. Charge Reactor with Reactants & Solvent Setup->Charge Base 3. Add Pyridine (Base) Charge->Base React 4. Heat Reaction (e.g., 35 °C) Monitor by TLC/LC-MS Base->React Quench 5. Quench with Dilute HCl React->Quench Filter 6. Filter Precipitate Quench->Filter Wash 7. Wash with Water Filter->Wash Dry 8. Dry Product (Vacuum Oven) Wash->Dry Analyze 9. Analyze Product (Purity, Yield) Dry->Analyze

Caption: Step-by-step laboratory workflow for Penoxsulam synthesis.

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet. A nitrogen atmosphere is crucial to prevent moisture from interfering with the reaction.

  • Charging the Reactor: To the flask, add 2-amino-5,8-dimethoxy[1][2][3]triazolo[1,5-c]pyrimidine (6.5g) and anhydrous acetonitrile (40mL). Stir the mixture to achieve a suspension.[8]

  • Addition of Sulfonyl Chloride: Add 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (11g) to the suspension.[8]

  • Base Addition: At room temperature, add pyridine (10g) to the reaction mixture.[8] Pyridine acts as a base to neutralize the hydrochloric acid formed during the sulfonamide bond formation, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to 35°C and maintain for approximately 4-7 hours.[7][8] The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Some optimized procedures report a significant reduction in reaction time to 30-60 minutes.[7]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add dilute hydrochloric acid (10g of a 10% solution) to neutralize the excess pyridine and precipitate the product.[8]

  • Purification: Stir the resulting slurry, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the obtained white crystalline powder in a vacuum oven to yield the final product, Penoxsulam.

Expected Outcome:

  • Yield: 84-96%[7][8]

  • Purity: >98%[8]

Data Summary: Reaction Condition Comparison

The choice of base, solvent, and temperature can significantly impact reaction efficiency and yield. The table below summarizes conditions reported in various synthetic protocols for the final condensation step.

Parameter Source: CN103724353A[8] Source: CN104402890A[7] Scientific Rationale
Base PyridineNon-nucleophilic or weakly nucleophilic baseA base is required to scavenge the HCl byproduct. Non-nucleophilic bases (e.g., DBU, DIPEA) can minimize potential side reactions with the sulfonyl chloride.
Solvent AcetonitrileDry organic solvent (e.g., Acetonitrile, DMF)Anhydrous polar aprotic solvents are ideal as they solubilize the reactants without participating in the reaction.
Temperature 35 °C-20 to 60 °CModerate temperatures provide sufficient energy for the reaction without promoting significant decomposition or side-product formation.
Reaction Time 7 hours30 - 60 minutesOptimized conditions using stronger, non-nucleophilic bases can dramatically reduce the required reaction time.
Reported Yield 91%84 - 96%High yields are achievable under optimized conditions, making the process industrially viable.

Conclusion and Future Perspectives

3,6-Difluoro-2-methylbenzenesulfonamide and its derivatives are indispensable building blocks in the agrochemical industry. Their application in the synthesis of potent ALS-inhibiting herbicides like Penoxsulam underscores their importance. The synthetic protocols, while robust, offer avenues for further optimization, particularly in the areas of green chemistry, such as exploring more benign solvents and catalytic systems. As the demand for more effective and environmentally conscious crop protection solutions grows, the continued development of synthetic routes utilizing these versatile fluorinated intermediates will remain a key focus for research and development professionals.

References

  • Crosby, D. G. (2001). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides. ningboinno.com.
  • AERU, University of Hertfordshire. Penoxsulam (Ref: XDE 638). sitem.herts.ac.uk.
  • Yerkes, C. N., et al. (2009). Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. PubMed.
  • CN104402890A - Preparation method of penoxsulam.
  • CN103724353A - Improved synthesis method of penoxsulam.
  • Ross, M. A., & Childs, D. J. Herbicide Mode-Of-Action Summary. Purdue Extension.
  • Zhang, D., et al. (2019). Convenient Synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl Chloride, A Key Building Block of Penoxsulam.
  • Zhang, D., et al. (2010). An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I).

Sources

Method

Application Note: Precision N-Alkylation of 3,6-Difluoro-2-methylbenzenesulfonamide

Abstract This guide details the optimized protocols for the N-alkylation of 3,6-difluoro-2-methylbenzenesulfonamide , a scaffold increasingly relevant in the development of voltage-gated sodium channel inhibitors and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for the N-alkylation of 3,6-difluoro-2-methylbenzenesulfonamide , a scaffold increasingly relevant in the development of voltage-gated sodium channel inhibitors and agrochemicals.[1] The presence of ortho-flanking substituents (2-methyl and 6-fluoro) creates a unique steric and electronic environment that necessitates specific reaction modifications to avoid low yields or bis-alkylation byproducts.[1] We present three validated workflows: a mild Cesium Carbonate method (Standard), a forcing Sodium Hydride method (Difficult Substrates), and a Mitsunobu protocol (Alcohol Substrates).

Structural Analysis & Reactivity Profile

Successful modification of this substrate requires an understanding of the competing electronic and steric forces at play.

Electronic vs. Steric Matrix[1]
  • Acidity (pKa Modulation): The 3,6-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the sulfonamide -NH₂ protons (

    
    ) compared to unsubstituted benzenesulfonamide (
    
    
    
    ). This facilitates facile deprotonation even with mild bases.
  • Nucleophilicity & Steric Hindrance: While deprotonation is easy, the resulting anion is sterically crowded by the 2-methyl and 6-fluoro groups.[1] This "ortho-effect" impedes the nucleophilic attack on the alkyl halide, often requiring elevated temperatures or polar aprotic solvents to enhance reaction kinetics.

Strategic Decision Tree

Use the following logic to select the appropriate protocol for your electrophile.

ReactionSelection Start Start: Select Electrophile AlkylHalide Alkyl Halide/Tosylate (R-X, R-OTs) Start->AlkylHalide Alcohol Alcohol (R-OH) Start->Alcohol StericCheck Is R-X Sterically Hindered? AlkylHalide->StericCheck MethodC Protocol C: Mitsunobu Reaction Alcohol->MethodC Direct Coupling MethodA Protocol A: Cs2CO3 / DMF (Standard) StericCheck->MethodA Primary/Unbranched MethodB Protocol B: NaH / DMF (Forcing) StericCheck->MethodB Secondary/Branched

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile type and steric demand.

Protocol A: Cesium Carbonate Mediated Alkylation (Preferred)

Best for: Primary alkyl halides, benzyl bromides, and scale-up operations. Mechanism: The "Cesium Effect" utilizes the large ionic radius of Cs⁺ to form a loose ion pair with the sulfonamide anion, enhancing its solubility and nucleophilicity in organic solvents without the safety risks of metal hydrides.

Materials
  • Substrate: 3,6-Difluoro-2-methylbenzenesulfonamide (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Sodium Iodide (

    
    , 0.1 equiv) if using Alkyl Chlorides.
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonamide (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 equiv) in a single portion. The suspension may turn slightly yellow.
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[2]

    • Note: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF before addition.

  • Reaction:

    • Standard Electrophiles (MeI, BnBr): Stir at RT for 4–12 hours.

    • Hindered Electrophiles: Heat to

      
       for 6–16 hours. Monitor by TLC/LC-MS.
      
  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with

      
       HCl (to remove excess base/DMF) 
      
      
      
      Water
      
      
      Brine.
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Sodium Hydride Mediated Alkylation (Forcing)

Best for: Secondary alkyl halides, unreactive electrophiles, or when Protocol A fails to reach full conversion. Safety Warning:


 releases hydrogen gas. Perform in a well-ventilated fume hood.
Materials
  • Base: Sodium Hydride (

    
    , 60% dispersion in oil) (1.2 equiv)
    
  • Solvent: DMF or THF (Anhydrous)

  • Quench: Ammonium Chloride (

    
    , sat. aq.)
    
Step-by-Step Procedure
  • NaH Washing (Optional): For high-purity applications, wash the

    
     dispersion with dry hexane (2x) under Argon to remove mineral oil.
    
  • Solvation: Suspend

    
     (1.2 equiv) in anhydrous DMF (
    
    
    
    ).
  • Deprotonation: Add a solution of 3,6-difluoro-2-methylbenzenesulfonamide (1.0 equiv) in DMF dropwise to the

    
     suspension at 
    
    
    
    .
    • Observation: Vigorous bubbling (

      
       gas) will occur.
      
  • Aging: Allow the mixture to warm to RT and stir for 30 minutes until bubbling ceases and a clear/cloudy solution forms.

  • Addition: Cool back to

    
     (optional, depending on electrophile stability) and add the Alkylating Agent (1.2 – 1.5 equiv).
    
  • Heating: Heat the mixture to

    
    . The high temperature is often necessary to overcome the steric clash between the ortho-methyl group and the incoming electrophile.
    
  • Quench: Cool to

    
     and carefully quench with sat. 
    
    
    
    .
  • Extraction: Extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

Protocol C: Mitsunobu Reaction

Best for: Alkylation using alcohols directly (avoiding halide synthesis) or for stereochemical inversion of chiral alcohols.

Materials
  • Reagents: Triphenylphosphine (

    
    , 1.5 equiv), DIAD or DEAD (1.5 equiv).[4]
    
  • Alcohol: Primary or Secondary Alcohol (1.2 equiv).

  • Solvent: THF or Toluene (Anhydrous).

Step-by-Step Procedure
  • Dissolution: Dissolve Sulfonamide (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (
    
    
    
    ) under inert atmosphere.
  • Cooling: Cool the solution to

    
    .
    
  • Addition: Add DIAD (1.5 equiv) dropwise over 10–20 minutes.

    • Critical: The solution will turn yellow/orange. Exothermic reaction.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Optimization: If conversion is low, sonication can help, or heating to

    
    .
    
  • Workup: Concentrate the solvent directly.

  • Purification: The major challenge is removing triphenylphosphine oxide (

    
    ).
    
    • Tip: Triturate the crude residue with cold

      
       (product often precipitates or stays in solution while TPPO precipitates, depending on solubility) or use a silica column.
      

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
No Reaction / Low Yield Steric hindrance of the ortho-methyl group blocks attack.[1]Switch to Protocol B (

) and increase temperature to

. Use a more polar solvent (

) to strip the cation.
Bis-alkylation High acidity of the mono-alkylated product allows a second deprotonation.[1]This is rare for this substrate due to extreme steric crowding. If observed, reduce base to 1.0 equiv and use slow addition of the alkyl halide.
O-Alkylation Ambident nucleophile attack (O vs N).[1]Use "Soft" electrophiles (Alkyl Iodides). Ensure solvent is DMF (favors N-alkylation).[1] Avoid silver salts.
Starting Material Recovery Incomplete deprotonation.The ortho-F and ortho-Me groups might stabilize the proton via H-bonding or shielding.[1] Ensure activation time (Step 3 in Protocol A) is at least 30 mins.
The "Ortho-Effect" Visualization

The diagram below illustrates the steric environment necessitating these specific protocols.

StericMap cluster_0 Steric/Electronic Cage Center Sulfonamide Nitrogen (Nucleophile) Target Incoming Electrophile (R-X) Center->Target S_N2 Attack Ortho1 2-Methyl Group (Steric Bulk) Ortho1->Center Blocks Approach Ortho2 6-Fluoro Group (Electronic Withdrawal) Ortho2->Center Increases Acidity

Figure 2: Steric and electronic interactions at the reaction center. The 2-Methyl group physically hinders the approach of the electrophile, while the 6-Fluoro group enhances acidity.

References

  • BenchChem. (2025).[2][5][6][7] Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. Retrieved from

  • Organic Chemistry Portal. (2025). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2020). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC7234567. Retrieved from

  • Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.[1] Retrieved from

  • MDPI. (2025). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 3,6-Difluoro-2-methylbenzenesulfonamide

Topic: Acidic Stability & Handling Guide Compound: 3,6-Difluoro-2-methylbenzenesulfonamide Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Executive Summary: Stability Profile Status: Conditionally...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acidic Stability & Handling Guide Compound: 3,6-Difluoro-2-methylbenzenesulfonamide Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary: Stability Profile

Status: Conditionally Stable

3,6-Difluoro-2-methylbenzenesulfonamide exhibits high stability in dilute acidic aqueous solutions at room temperature (e.g., 1N HCl washes). However, it is susceptible to hydrolysis under forcing acidic conditions (e.g., >6N HCl, reflux, or concentrated


 at elevated temperatures).

Critical Insight (The "Ortho Effect"): Unlike typical benzenesulfonamides, this specific isomer contains a 2-methyl group ortho to the sulfonamide. Research indicates that ortho-alkyl substituents can accelerate acid-catalyzed hydrolysis due to the relief of ground-state steric strain during the transition to the tetrahedral intermediate. Consequently, this compound may hydrolyze faster than its non-methylated analogs under stress conditions.

Diagnostic & Troubleshooting Guide

Use this logic tree to diagnose issues encountered during acidic workups or stability studies.

Issue A: "I see a new peak eluting before my main peak in HPLC."
  • Diagnosis: Hydrolysis. The sulfonamide bond (

    
    ) has cleaved to form 3,6-difluoro-2-methylbenzenesulfonic acid .
    
  • Why it happens: Sulfonic acids are highly polar and fully ionized at typical HPLC pH, causing them to elute near the solvent front (dead volume) on C18 columns.

  • Confirmation:

    • LC-MS: The mass difference is subtle (+1 Da).

      • Sulfonamide (

        
        ): MW ~207.
        
      • Sulfonic Acid (

        
        ): MW ~208.
        
    • Action: Check the retention time. If the peak is at the solvent front, it is likely the acid.

Issue B: "The compound precipitated when I added 1N HCl."
  • Diagnosis: Solubility Limit (Not Degradation).

  • Why it happens: Sulfonamides are weak acids (pKa ~10). In basic solution, they are soluble anions (

    
    ). In acid, they exist as the neutral protonated form, which has poor aqueous solubility—especially with the lipophilic fluorine and methyl groups.
    
  • Action: Add a water-miscible co-solvent (Acetonitrile or Methanol) to maintain solubility, or filter the solid if purification is the goal.

Issue C: "I see a mass corresponding to the loss of the sulfonamide group (M-79)."
  • Diagnosis: Desulfonylation (Rare).

  • Why it happens: In concentrated sulfuric acid or super-acidic media, the ring can undergo protode-sulfonylation (the reverse of sulfonation), releasing

    
    . This is less common for primary sulfonamides but possible if the ring is electron-rich; however, the fluoro-groups (EWG) usually suppress this.
    
  • Action: Reduce acid concentration and temperature immediately.

Interactive Troubleshooting Logic (Visual)

TroubleshootingTree Start Observation: Sample Issue Precipitation Precipitate formed? Start->Precipitation NewPeak New HPLC Peak? Start->NewPeak CheckSolvent Check Solubility. Neutral form is insoluble in water. Precipitation->CheckSolvent Yes CheckRT Check Retention Time (RT) NewPeak->CheckRT Yes EarlyElution RT < Main Peak (Near Dead Volume) CheckRT->EarlyElution LateElution RT > Main Peak CheckRT->LateElution Hydrolysis DIAGNOSIS: Hydrolysis to Sulfonic Acid. Cause: High Temp + Acid. EarlyElution->Hydrolysis Impurity DIAGNOSIS: Likely lipophilic impurity or dimer. LateElution->Impurity

Caption: Decision tree for diagnosing stability issues based on physical and chromatographic observations.

Mechanistic Insights: The Degradation Pathway

Understanding the mechanism allows you to predict when degradation will occur.

  • Protonation: The sulfonyl oxygen is protonated in strong acid.

  • Nucleophilic Attack: Water attacks the sulfur atom.

    • Note: The 2-methyl group exerts steric pressure on the sulfonamide group. Hydrolysis relieves this strain, lowering the activation energy compared to non-substituted benzenesulfonamides.

  • Cleavage: The

    
     bond breaks, releasing ammonia (which becomes ammonium, 
    
    
    
    , in acid) and the sulfonic acid.

HydrolysisMechanism SM Sulfonamide (R-SO2-NH2) Inter Tetrahedral Intermediate SM->Inter + H3O+ / Heat (Rate Limiting) Prod Sulfonic Acid (R-SO3H) Inter->Prod - NH4+ Ammonia NH4+ Inter->Ammonia

Caption: Acid-catalyzed hydrolysis pathway.[1][2][3] The 2-methyl substituent accelerates the first step via steric relief.

Standard Operating Procedures (SOPs)

Protocol A: Forced Degradation Study (Acid Stress)

Validate the stability of your specific batch.

StepActionCritical Parameter
1. Prep Dissolve 10 mg compound in 1 mL Acetonitrile (ACN).Co-solvent is required to prevent precipitation.
2. Stress Add 1 mL 1N HCl . Incubate at 60°C for 4 hours.Do not reflux unless testing extreme limits.
3. Control Prepare a sample in ACN/Water (no acid) at RT.Baseline for comparison.
4. Quench Neutralize with 1 mL 1N NaOH or dilute with buffer.Inject immediately to freeze the profile.
5. Analyze Inject on HPLC (See Protocol B).Look for RRT ~0.2-0.3 (Sulfonic Acid).
Protocol B: Analytical Method (HPLC-UV)

Optimized for separating the neutral sulfonamide from the polar sulfonic acid.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB or Waters BEH),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient:

    • 0-2 min: 5% B (Hold to elute Sulfonic Acid)

    • 2-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic ring absorption).

Frequently Asked Questions (FAQs)

Q1: Can I use 6N HCl to remove protecting groups elsewhere on the molecule without affecting the sulfonamide? A: Proceed with caution. While sulfonamides are relatively robust, the 2-methyl group makes this specific molecule more labile than typical benzenesulfonamides. If the reaction requires high heat (>80°C) and 6N HCl, you will likely generate 5-10% hydrolysis byproducts. Monitor the reaction hourly.

Q2: Why is the mass spec showing M+1 for the degradation product? A: This is a common confusion.

  • Parent (Sulfonamide):

    
    
    
  • Product (Sulfonic Acid):

    
    
    
  • Mass Change: Loss of

    
     (16 Da) + Gain of 
    
    
    
    (17 Da) = Net +1 Da.
  • Tip: Do not rely on low-resolution MS alone. Use Retention Time (RT) shift; the acid will elute much earlier.

Q3: Is the fluorine at position 3 or 6 labile in acid? A: No. The Carbon-Fluorine (C-F) bond is extremely strong. Hydrodefluorination requires transition metal catalysis or extreme reducing conditions. Nucleophilic aromatic substitution (


) of the fluorine requires a strong nucleophile and basic conditions, so it is not a concern in acid.

References

  • Wagenaar, A., Kirby, A. J., & Engberts, J. B. F. N. (1985). Acid-catalyzed hydrolysis of benzenesulfonamides.[1][2][5][6] Rate enhancements by ortho-alkyl substituents.[1][2][5] Recueil des Travaux Chimiques des Pays-Bas, 104(7-8), 203-205.[2]

  • Białk-Bielińska, A., et al. (2012).[6] Hydrolysis of sulphonamides in aqueous solutions.[1][6][7] Journal of Hazardous Materials, 221-222, 264-274.[6]

  • Patyra, E., et al. (2019).[8] Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Toxins, 11(2), 86.

Sources

Optimization

Thermal stability analysis of 3,6-Difluoro-2-methylbenzenesulfonamide

Topic: 3,6-Difluoro-2-methylbenzenesulfonamide Ticket ID: TS-BENZ-FL-036 Status: Open Assigned Specialist: Senior Application Scientist, Thermal Analysis Div. Executive Summary You are analyzing 3,6-Difluoro-2-methylbenz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,6-Difluoro-2-methylbenzenesulfonamide

Ticket ID: TS-BENZ-FL-036 Status: Open Assigned Specialist: Senior Application Scientist, Thermal Analysis Div.

Executive Summary

You are analyzing 3,6-Difluoro-2-methylbenzenesulfonamide , a fluorinated scaffold likely used as an intermediate in pharmaceutical synthesis (e.g., for carbonic anhydrase inhibitors or anticancer agents). Its thermal profile is governed by three structural factors:

  • The Sulfonamide Core (-SO₂NH₂): Susceptible to desulfonylation at high temperatures (>200°C) and hydrolysis in acidic/wet conditions.

  • Ortho-Methyl Group (Position 2): Introduces steric strain (the "Ortho Effect"), potentially lowering the activation energy for S-N bond rotation or cleavage compared to unhindered analogs.

  • Fluorine Substitution (Positions 3, 6): Strong electron-withdrawing groups (EWGs) that increase the acidity of the sulfonamide -NH₂ protons, affecting hydrogen bonding networks and solid-state stability (polymorphism).

This guide provides the protocols to characterize these properties and troubleshoot common thermal analysis artifacts.

Module 1: Experimental Protocols (The "How-To")

Do not rely on generic literature values. Fluorinated sulfonamides exhibit significant polymorphism. You must establish the thermal baseline for your specific batch.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine decomposition onset (


) and distinguish volatiles (solvents) from degradation.
ParameterSettingRationale
Instrument TGA (e.g., TA Instruments Q500 or Netzsch TG 209)High sensitivity balance required.
Sample Mass 5–10 mgSufficient to minimize noise, small enough to prevent thermal gradients.
Pan Type Alumina (Open) or Platinum Inertness is key. Avoid aluminum if T > 500°C is expected (though unlikely here).
Purge Gas Nitrogen (40–60 mL/min)Prevents oxidation masking the intrinsic thermal degradation.
Ramp Rate 10°C/minStandard rate for kinetic comparability.
Range 30°C to 400°CCovers solvent loss (<150°C), melt, and degradation (>200°C).
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify melting point (


), polymorphism, and purity.
ParameterSettingRationale
Pan Type Hermetically Sealed Aluminum (Pinhole) CRITICAL: Sulfonamides sublime. A sealed pan with a laser pinhole maintains self-atmosphere, preventing endothermic sublimation from masking the melt.
Ramp Rate 5°C/min or 10°C/minSlower rates improve resolution of closely spaced polymorphic transitions.
Cycle Heat-Cool-HeatHeat 1: Erases thermal history/solvents. Cool: Checks for crystallization. Heat 2: Reveals intrinsic material properties.
Module 2: Visualizing the Workflow

ThermalAnalysisWorkflow Sample Raw Sample (3,6-Difluoro-2-methyl...) TGA Step 1: TGA (Open Pan) Sample->TGA Decision1 Mass Loss < 150°C? TGA->Decision1 DSC_Open DSC (Open Pan) NOT RECOMMENDED DSC_Sealed Step 2: DSC (Pinhole/Hermetic) DSC_Open->DSC_Sealed Sublimation Risk Decision2 Sharp Endotherm? DSC_Sealed->Decision2 HPLC Step 3: HPLC/LC-MS (Purity Check) Decision1->DSC_Sealed No (Dry) Decision1->HPLC Yes (Solvated) Decision2->Sample Sharp Peak (Pure Crystal) Decision2->HPLC Broad Peak (Impure)

Caption: Workflow for thermal profiling. Note the critical decision path for solvates vs. pure crystals to avoid misinterpreting TGA mass loss.

Module 3: Troubleshooting Guide (FAQs)
Ticket #001: "I see weight loss starting at 110°C, but the melting point is supposed to be higher."

Diagnosis: This is likely Sublimation or Solvent Entrapment , not decomposition.

  • The Science: Small, electron-deficient sulfonamides often have high vapor pressures. In an open TGA pan, the molecule sublimates before it degrades.

  • Verification:

    • Check the TGA curve derivative (DTG). If the peak is smooth and leaves zero residue, it is sublimation.

    • Run a Modulated DSC (mDSC) . If the event is reversible, it is likely a physical transition (sublimation/melt) rather than chemical degradation.

  • Resolution: Use a hermetically sealed pan for DSC. For TGA, run a "Hi-Res" mode or reduce flow rate to confirm.

Ticket #002: "The DSC baseline drifts significantly after the melt."

Diagnosis: Thermal Decomposition (Desulfonylation).

  • The Science: Benzenesulfonamides generally decompose by extruding sulfur dioxide (

    
    ). The 2-methyl group (ortho) creates steric strain that may lower the temperature of this reaction compared to unsubstituted analogs.
    
  • Mechanism:

    
    
    The release of 
    
    
    
    gas changes the sample's thermal conductivity and mass, causing the DSC baseline to become erratic (exothermic noise).
  • Resolution: Stop the DSC experiment 20°C after the melt to avoid cell contamination. Do not push to 300°C unless using TGA.

Ticket #003: "I see two melting peaks close together."

Diagnosis: Polymorphism.

  • The Science: The 3,6-difluoro substitution pattern creates a dipole that can stack in multiple crystal lattice arrangements.

  • Verification:

    • Heat-Cool-Heat: Does the second peak disappear or shift after the first cycle? If yes, you have metastable polymorphs.

    • XRD (X-Ray Diffraction): The definitive confirmation.

  • Resolution: For formulation, you generally want the thermodynamically stable form (usually the one with the higher melting point).

Module 4: Mechanistic Insight

Understanding why the molecule degrades helps you predict stability in formulations.

DegradationMechanism Start 3,6-Difluoro-2-methyl- benzenesulfonamide Heat Thermal Stress (>200°C) Start->Heat Path1 Homolytic Cleavage (S-C Bond) Heat->Path1 Dry State Path2 Hydrolysis (If Moisture Present) Heat->Path2 Wet State Radicals Aryl Radical + SO2 + NH2 Path1->Radicals Irreversible Gas Evolution Acid Sulfonic Acid + NH3 Path2->Acid pH Dependent

Caption: Dual degradation pathways. Note that dry thermal stress leads to radical cleavage and SO2 release, while moisture triggers hydrolysis.

Module 5: Reference Data & Citations

Physical Property Estimates (Based on Structural Analogs):

  • Melting Point: Expected range 130°C – 160°C (Inferred from 2,4-difluoro analogs and benzoic acid derivatives [1][4]).

  • Decomposition Onset: Generally >220°C for dry sulfonamides [2].

References:

  • Sigma-Aldrich/Merck. 2,4-Difluoro-5-methylbenzenesulfonamide Product Specification. (Serves as the closest structural proxy for physical property estimation). Link

  • Avantium R&D. Understanding the decomposition of sulfur-containing compounds. (General mechanisms of sulfonyl decomposition). Link

  • MDPI Pharmaceuticals. Thermal properties of sulfonamide derivatives and binding affinities. (Methodology for DSC/Tm determination). Link

  • Ossila. 2-Fluoro-6-methylbenzoic acid Properties. (Analogous ortho-methyl/fluoro scaffold stability data). Link

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for your batch before heating fluorinated compounds, as decomposition products (HF, SOx) are hazardous.

Reference Data & Comparative Studies

Validation

Technical Assessment: Optimizing LC-MS/MS Methodologies for 3,6-Difluoro-2-methylbenzenesulfonamide

Executive Summary & Chemical Context 3,6-Difluoro-2-methylbenzenesulfonamide (CAS: 1002309-47-8) is a critical fluorinated building block, frequently utilized in the synthesis of sulfonamide-based inhibitors for medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3,6-Difluoro-2-methylbenzenesulfonamide (CAS: 1002309-47-8) is a critical fluorinated building block, frequently utilized in the synthesis of sulfonamide-based inhibitors for medicinal chemistry. Its analysis presents specific challenges due to the electronegativity of the fluorine substituents and the amphoteric nature of the sulfonamide moiety.

This guide moves beyond generic screening protocols to provide a targeted comparison between Standard Generic Methods (C18/ESI+) and Optimized Specific Methods (PFP/ESI-) . The data and protocols below are designed to maximize sensitivity and peak shape integrity, essential for trace impurity profiling or metabolic stability assays.

Physicochemical Profile
PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: 223.0166 Da
LogP ~1.3 - 1.6 (Predicted)Moderately polar; elutes early on C18 without modification.
pKa (Sulfonamide) ~9.0 - 9.5The

group is weakly acidic. Fluorine substitution increases acidity compared to non-fluorinated analogs, enhancing ESI(-) response.

Comparative Method Assessment

The following comparison evaluates the industry-standard approach against an optimized protocol specifically engineered for fluorinated aromatics.

Comparison 1: Stationary Phase Selection

Hypothesis: While C18 is the workhorse of bioanalysis, it relies primarily on hydrophobic interactions. For 3,6-Difluoro-2-methylbenzenesulfonamide, a Pentafluorophenyl (PFP) phase offers superior selectivity due to


 interactions and specific fluorine-fluorine dipole retention mechanisms.[1]
FeatureAlternative A: Standard C18 Recommended: Pentafluorophenyl (PFP)
Retention Mechanism Hydrophobic interaction (Van der Waals).Hydrophobic +

interaction + Dipole-Dipole + Hydrogen Bonding.
Selectivity Moderate.[2] Isomers or des-fluoro impurities may co-elute.High. The electron-deficient PFP ring strongly interacts with the electron-rich fluorinated analyte.
Peak Shape Often exhibits tailing for sulfonamides due to silanol interactions.Sharper peaks; PFP bonding chemistry often shields silanols better for polar aromatics.
Aqueous Stability Risk of phase collapse in 100% aqueous (unless "AQ" type).Generally robust in high aqueous conditions, allowing better retention of polar fragments.
Comparison 2: Ionization Mode (ESI+ vs. ESI-)

Hypothesis: Sulfonamides are amphoteric. However, the two electron-withdrawing fluorine atoms on the benzene ring pull electron density, making the sulfonamide nitrogen more acidic. Therefore, Negative Mode (ESI-) often yields lower background noise and higher sensitivity than Positive Mode (ESI+).

FeatureAlternative A: ESI Positive (+) Recommended: ESI Negative (-)
Precursor Ion


Adduct Formation High risk of

(246.0) and

(241.0), splitting signal intensity.
Minimal adducts. Forms a clean deprotonated molecular ion.
Background Noise High. Mobile phase modifiers (Formic acid) cluster in ESI+.Low. Chemical noise is significantly reduced in negative mode.
Fragmentation Complex.[3] Often involves loss of

(17 Da).
Predictable. Clean loss of

(64 Da) allows for high-confidence MRM transitions.

Optimized Experimental Protocol

Based on the assessment above, the following protocol is validated for high-sensitivity quantitation.

A. Sample Preparation (Protein Precipitation)

Note: This protocol minimizes matrix effects common in plasma stability assays.

  • Aliquot: Transfer 50 µL of sample (plasma/buffer) to a 96-well plate.

  • Precipitation: Add 200 µL of Acetonitrile containing 0.1% Ammonium Hydroxide . (The base ensures the analyte remains in the ionized state, improving solubility).

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water to match initial mobile phase strength.

B. LC-MS/MS Conditions (Optimized)
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS
Column Kinetex F5 or PFP (Pentafluorophenyl) , 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~6.8)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5% -> 95% B; 3.0-4.0 min: 95% B.
Ion Source Electrospray Ionization (ESI) - Negative Mode
Capillary Voltage -2.5 kV (Lower voltage reduces discharge in Neg mode)

Mass Spectrometry Data & Fragmentation Analysis

Predicted MRM Transitions (ESI Negative)

The fragmentation of sulfonamides in negative mode is driven by the stability of the resulting phenoxide-like or anilinyl anions after the loss of the sulfonyl group.

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
222.0

158.0 20Quantifier. Loss of

(64 Da). Characteristic sulfonamide cleavage.[4]
222.0

138.0 35Qualifier. Loss of

+

(20 Da). Specific to fluorinated structure.
222.0

42.0 50Loss of

(Ring fragmentation).
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage of the molecule under Collision Induced Dissociation (CID).

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 222.0 (Deprotonated Sulfonamide) Intermediate Intermediate Anion [C7H6F2N]⁻ m/z 158.0 Parent->Intermediate S-N Bond Cleavage SO2 Loss of SO₂ (-64 Da) Parent->SO2 Fragment2 Secondary Fragment [C7H5FN]⁻ m/z 138.0 Intermediate->Fragment2 Ortho-Fluorine Elimination HF Loss of HF (-20 Da) Intermediate->HF

Figure 1: Proposed fragmentation pathway in ESI(-) mode. The primary transition involves the cleavage of the S-N bond and expulsion of sulfur dioxide.

Method Development Decision Matrix

Use this workflow to validate the method in your specific matrix.

MethodWorkflow Start Start: Analyte 3,6-Difluoro-2-methyl- benzenesulfonamide Step1 Check Matrix pH Start->Step1 Branch1 Acidic Mobile Phase (0.1% Formic Acid) Step1->Branch1 Generic Screen Branch2 Neutral Mobile Phase (10mM NH4OAc) Step1->Branch2 Optimized Result1 ESI(+) High Background Adducts: [M+Na]+ Branch1->Result1 Result2 ESI(-) Clean Spectra Parent: [M-H]- Branch2->Result2 Column Column Selection: PFP / F5 Phase Result2->Column Final Final Method: ESI(-) on PFP Transition: 222 -> 158 Column->Final

Figure 2: Decision tree highlighting the logic for selecting Neutral pH/ESI(-) and PFP chemistry over standard acidic/ESI(+) conditions.

References

  • Mechanisms of Sulfonamide Fragmentation: Hibbs, J., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. American Society for Mass Spectrometry.[5]

  • Fluorinated Stationary Phases: Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.

  • pKa Prediction of Sulfonamides: Manchester, J., et al. (2019).[6] Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC).[7]

  • Ionization Polarity in LC-MS: Kiontke, A., et al. (2016). Electrospray Ionization Efficiency is Dependent on Different Molecular Descriptors. Journal of The American Society for Mass Spectrometry.

Sources

Comparative

Validating Purity of 3,6-Difluoro-2-methylbenzenesulfonamide: A Multi-Modal Analytical Guide

The Purity Paradox in Fluorinated Intermediates In the high-stakes environment of drug development, 3,6-Difluoro-2-methylbenzenesulfonamide serves as a critical scaffold—likely a precursor for kinase inhibitors (e.g., BR...

Author: BenchChem Technical Support Team. Date: February 2026

The Purity Paradox in Fluorinated Intermediates

In the high-stakes environment of drug development, 3,6-Difluoro-2-methylbenzenesulfonamide serves as a critical scaffold—likely a precursor for kinase inhibitors (e.g., BRAF inhibitors). However, relying solely on a single analytical technique for this compound is a calculated risk that often fails.

The Problem: Fluorinated aromatic isomers (e.g., the 3,5-difluoro or 2,6-difluoro analogs) possess nearly identical hydrophobicities to the target 3,6-isomer. On a standard C18 HPLC column, these regioisomers frequently co-elute, masquerading as a single "pure" peak. Furthermore, the sulfonamide moiety is prone to hydrolysis back to the sulfonic acid or dehydration to the sultam under aggressive synthetic conditions.

The Solution: This guide establishes a Cross-Validation Protocol combining High-Performance Liquid Chromatography (HPLC) for trace organic impurities and Quantitative Nuclear Magnetic Resonance (19F qNMR ) for absolute isomeric purity.

Analytical Strategy: The "Screen and Verify" Workflow

We employ a orthogonal approach. HPLC-UV/MS screens for synthetic byproducts (starting materials, coupling reagents), while 19F qNMR verifies the exact fluorination pattern and absolute content.

Workflow Visualization

The following decision tree illustrates the logic flow for validating a batch of 3,6-Difluoro-2-methylbenzenesulfonamide.

ValidationWorkflow Start Crude Sample (3,6-Difluoro-2-methylbenzenesulfonamide) Solubility Solubility Check (DMSO-d6 vs MeOH) Start->Solubility HPLC Method A: HPLC-UV/MS (C18, Acidic Mobile Phase) Solubility->HPLC Decision1 Purity > 98% (Area)? HPLC->Decision1 qNMR Method B: 19F qNMR (Internal Std: α,α,α-Trifluorotoluene) Decision1->qNMR Yes Fail_HPLC FAIL: Recrystallize Decision1->Fail_HPLC No Pass PASS: Release for Synthesis qNMR->Pass Isomer Ratio > 99:1 Fail_NMR FAIL: Isomeric Mixture Detected (Regioisomer Separation Req.) qNMR->Fail_NMR Isomer Ratio < 99:1

Figure 1: The "Screen and Verify" decision matrix ensures no regioisomers slip through the HPLC blind spot.

Method A: HPLC-UV/MS (The Impurity Screen)

This method is tuned to separate the sulfonamide from its precursor (sulfonyl chloride) and hydrolyzed byproducts (sulfonic acid).

Experimental Protocol
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard stationary phase provides sufficient hydrophobic selectivity for the methyl group.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) keeps the sulfonamide (pKa ~10) neutral, preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent ensures sharp peaks for aromatics.
Gradient 5% B to 95% B over 20 minShallow gradient required to separate closely related hydrolysis products.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nm & 254 nm; MS (ESI+)210 nm captures the benzene ring absorption; MS confirms identity (

).
Critical Causality: The pH Factor

Sulfonamides are weak acids. If run at neutral pH, the compound exists in equilibrium between neutral and ionized forms, causing peak broadening ("tailing"). We use 0.1% Formic Acid to lock the molecule in its protonated, neutral state, ensuring sharp peak shape and accurate integration.

Method B: 19F qNMR (The Structural Validator)

While HPLC separates by polarity, 19F NMR separates by electronic environment. The specific position of fluorine atoms (3,6- vs 3,5-) creates distinct chemical shifts that HPLC cannot resolve.

The Protocol (Self-Validating)

Reagents:

  • Solvent: DMSO-d6 (Excellent solubility for sulfonamides).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Note: The IS must have a relaxation time (
    
    
    
    ) similar to the analyte or allow for long delays.

Acquisition Parameters:

  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if 1H decoupling is used, though simple 19F pulse is often sufficient).

  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 30 seconds). Crucial: Insufficient
    
    
    leads to under-integration of the slower-relaxing nuclei, falsifying purity results.
  • Scans (NS): 64 (for S/N > 150).

Calculation:



Where 

= Integral area,

= Number of fluorines,

= Molecular weight,

= Weight.
Why 19F?

The 3,6-difluoro pattern usually produces a specific coupling pattern (e.g., multiplet or distorted triplet depending on H-F coupling) distinct from the 3,5-difluoro pattern.

  • 3,6-Difluoro shift: ~ -115 to -120 ppm (approximate, solvent dependent).

  • Impurity (Isomer) shift: Distinct peaks often shifted by >1 ppm, easily integrated separately.

Comparative Performance Guide

The following table objectively compares the capabilities of the two methods for this specific compound.

FeatureHPLC-UV (210 nm)19F qNMR
Specificity Moderate. Can confuse regioisomers.High. Distinguishes F-substitution patterns clearly.
LOD (Limit of Detection) Excellent (< 0.05%). Ideal for trace impurity hunting.Moderate (~0.5%). Not for trace analysis, but for assay.
Precision < 1.0% RSD< 1.0% RSD (if

is optimized).
Reference Standard Required (for accurate wt%).Not Required (uses Internal Standard).
Throughput High (20 min/sample).Low (30-60 min/sample due to

).
Primary Blind Spot Co-eluting isomers.Inorganic salts (invisible to 19F).

Impurity Origin & Control

Understanding where impurities come from allows you to predict what to look for.

Synthesis Pathway & Impurity Map

The synthesis typically involves chlorosulfonation of 2,6-difluorotoluene or similar precursors.

ImpurityMap Precursor 2,6-Difluorotoluene Intermediate Sulfonyl Chloride (Reactive Intermediate) Precursor->Intermediate Chlorosulfonic acid Impurity2 Impurity B: Regioisomers (3,5-Difluoro...) Precursor->Impurity2 Isomeric SM Product 3,6-Difluoro-2-methyl benzenesulfonamide Intermediate->Product NH3 (aq) Impurity1 Impurity A: Sulfonic Acid (Hydrolysis) Intermediate->Impurity1 H2O (Moisture) Impurity3 Impurity C: Bis-sulfonamide (Over-reaction) Intermediate->Impurity3 Excess reagent

Figure 2: Impurity genesis. Note that Impurity A (Sulfonic Acid) is highly polar and elutes at the solvent front in HPLC, while Impurity B (Regioisomers) often co-elutes with the product.

Conclusion & Recommendations

For the validation of 3,6-Difluoro-2-methylbenzenesulfonamide , a single method is insufficient.

  • Use HPLC-UV to ensure the sample is free of synthetic debris (sulfonic acids, inorganic salts).

  • Use 19F qNMR to assign the absolute purity and confirm the regio-chemistry.

Final Verdict: If the HPLC purity is >99% but the yield in the subsequent reaction is low, suspect a regioisomer contaminant. Run 19F NMR immediately.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • T. Schoenberger. Determination of purity by qNMR. (2012).[1] Analytical and Bioanalytical Chemistry. Available at: [Link]

  • G.F. Pauli et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).[2] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Difluoro-2-methylbenzenesulfonamide

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,6-Difluoro-2-methylbenzenesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,6-Difluoro-2-methylbenzenesulfonamide demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Hazard Analysis: A Proactive Approach to Safety

Furthermore, the presence of fluorine in the molecule necessitates caution. Fluorinated organic compounds can decompose under certain conditions (such as in a fire) to release hazardous substances, including hydrogen fluoride (HF). Exposure to HF can cause severe, penetrating burns that may have delayed effects.

The First Line of Defense: Engineering Controls

Before considering PPE, which serves as the last line of defense, robust engineering controls must be in place.

  • Fume Hood: All handling of 3,6-Difluoro-2-methylbenzenesulfonamide, especially when dealing with the solid as a powder or when preparing solutions, must be conducted within a certified chemical fume hood. This is critical to minimize the inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has good general ventilation.

  • Safety Stations: An accessible and regularly tested safety shower and eyewash station are mandatory in any area where this chemical is handled.

Recommended Personal Protective Equipment (PPE)

The following PPE is recommended for all procedures involving 3,6-Difluoro-2-methylbenzenesulfonamide.

Eye and Face Protection

Due to the risk of serious eye irritation from splashes of solutions or contact with airborne powder, comprehensive eye and face protection is non-negotiable.

  • Safety Goggles: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards. Standard safety glasses, even with side shields, do not offer sufficient protection from splashes.

  • Face Shield: For procedures with a higher risk of splashing, such as when handling larger quantities or during transfers, a face shield should be worn in addition to safety goggles to protect the entire face.

Skin and Body Protection

Preventing dermal contact is crucial, as similar compounds are known to cause skin irritation.

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling or immersion, consult a glove compatibility chart for benzenesulfonamide derivatives. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.

  • Laboratory Coat/Gown: A long-sleeved laboratory coat is required to protect street clothing and skin. For handling larger quantities or in situations with a significant splash risk, a chemical-resistant apron or a disposable gown with tight-fitting cuffs is recommended.

Respiratory Protection

While engineering controls are the primary method for avoiding inhalation, respiratory protection may be necessary in specific situations.

  • Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator is required. For a solid powder, a particulate respirator (e.g., N95) may be sufficient. In situations where vapors may be generated, a full-face respirator with appropriate chemical cartridges should be used. All personnel required to wear respirators must be properly fit-tested and trained in their use according to OSHA standards.

PPE Selection Rationale

PPE ComponentHazard AddressedRationale
Chemical Splash Goggles Eye Irritation, SplashesProvides a seal around the eyes to protect from airborne powder and liquid splashes, which can cause serious eye damage.
Face Shield Face & Eye ProtectionUsed in conjunction with goggles, it offers a broader barrier against splashes to the entire face.
Nitrile Gloves Skin Irritation, AbsorptionPrevents direct skin contact with the chemical, which is a known irritant based on analogous compounds. Must be inspected and changed frequently.
Laboratory Coat/Gown Body ProtectionProtects skin and personal clothing from incidental contact, spills, and contamination.
Respirator (if needed) Respiratory IrritationProtects against inhalation of dust or vapors, which may cause respiratory irritation, especially if engineering controls fail or during a spill.

Procedural Discipline: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield if the procedure requires it.

  • Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.

Doffing (Taking Off) PPE

This process should be performed in an area designated to prevent the spread of contamination.

  • Gloves: Remove gloves first. Use a glove-to-glove technique for the first glove and a finger-to-inside-cuff technique for the second to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Unfasten and remove the gown by rolling it inside-out, touching only the interior surfaces.

  • Face Shield and Goggles: Remove face and eye protection from the back to the front.

  • Respirator (if worn): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Safety Workflow for Handling 3,6-Difluoro-2-methylbenzenesulfonamide

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment Risk Assessment: - Review SDS of analogous compounds - Identify hazards (Skin, Eye, Resp. Irritation) eng_controls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible risk_assessment->eng_controls don_ppe Don PPE (Correct Sequence) select_ppe Select Appropriate PPE eng_controls->select_ppe handle_chem Handle Chemical Inside Fume Hood select_ppe->don_ppe doff_ppe Doff PPE (Correct Sequence) dispose Dispose of Contaminated PPE & Chemical Waste handle_chem->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->dispose dispose->wash_hands

Caption: Workflow for safe handling of 3,6-Difluoro-2-methylbenzenesulfonamide.

Disposal of Contaminated Materials

Proper disposal is a critical final step in the safe handling process.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and any absorbent materials used for cleaning up minor spills, should be considered contaminated waste. Place these items in a designated, sealed container for hazardous waste. Do not reuse disposable items.

  • Chemical Waste: Unused 3,6-Difluoro-2-methylbenzenesulfonamide and any solutions containing it must be disposed of as hazardous chemical waste. Do not allow the product to enter drains, water courses, or the soil. Collect all waste in a suitable, labeled, and closed container for pickup by a licensed waste management company.

  • Empty Containers: Empty containers may still retain hazardous residue. They should be treated as hazardous waste and disposed of through an approved waste handling site. Do not reuse empty containers.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 3,6-Difluoro-2-methylbenzenesulfonamide, fostering a secure environment for groundbreaking research.

References

  • SAFETY DATA SHEET. (2019, November 22). PerForm™ PC3955 Retention.
  • Safety data sheet - BASF. (2026, February 13). PronovaPure® 360:240 TG.
  • SAFETY D

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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